molecular formula C6H9N3 B2548641 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 410544-19-3

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2548641
CAS No.: 410544-19-3
M. Wt: 123.159
InChI Key: VGMJQHONPAXABH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (THPP) is a bicyclic heterocyclic scaffold characterized by a fused pyrazole and partially saturated pyridine ring. This structure has garnered significant interest in medicinal chemistry due to its versatility in drug discovery. Key applications include:

  • Antibacterial Agents: THPP derivatives tagged with nitrofuran warheads, such as compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP), exhibit potent activity against ESKAPE pathogens, outperforming nitrofurantoin in efficacy .
  • Antitubercular Agents: Derivatives like 3-phenyl-THPP inhibit Mycobacterium tuberculosis pantothenate synthetase (PS), a critical enzyme in bacterial Coenzyme A biosynthesis .
  • Kinase Inhibitors: THPP-based compounds have been developed as c-Met inhibitors, showing enzymatic and cellular potency in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization under acidic conditions . Another method includes the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form the desired pyrazolo[4,3-c]pyridine .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring's nitrogen atoms and the pyrazole N-H position serve as sites for nucleophilic substitution. Common modifications include:

  • N-Alkylation/Arylation : Achieved using alkyl/aryl halides under basic conditions.

  • Reductive Amination : Ketones/aldehydes react with the secondary amine in the presence of NaBH(OAc)₃ or other reductants .

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
N-MethylationCH₃I, K₂CO₃, DMF, 60°C1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine85%
Reductive AminationBenzaldehyde, NaBH(OAc)₃, CH₂Cl₂, RTN-Benzyl derivative72%

Oxidation and Reduction

The tetrahydro pyridine ring undergoes redox reactions:

  • Oxidation : With H₂O₂ or peracids, the saturated ring forms N-oxides or aromatic pyridines.

  • Reduction : LiAlH₄ selectively reduces amides to amines without affecting the pyrazole ring .

ProcessReagentsOutcomeApplication
Ring AromatizationMnO₂, CHCl₃, refluxPyrazolo[4,3-c]pyridineEnhances π-stacking in drug design
Amide ReductionLiAlH₄, THF, 0°C → RTPrimary amine derivativesIntermediate for further functionalization

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at C-3 or C-5 positions:

  • Halogenation : NBS or Cl₂ introduces halogens for cross-coupling .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonyl groups, improving water solubility .

ReactionConditionsMajor ProductSelectivity
BrominationNBS, AIBN, CCl₄, 80°C3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineC-3 > C-5
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivativeModerate

Ring-Opening and Rearrangements

Acid or base treatment induces ring transformations:

  • Acid-Mediated Rearrangement : HCl in dioxane cleaves the tetrahydropyridine ring, forming linear intermediates .

  • Base-Induced Cyclization : KOtBu promotes ring contraction/expansion .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

  • Suzuki-Miyaura : 3-Bromo derivatives react with aryl boronic acids .

  • Buchwald-Hartwig : Amination of halogenated analogs for SAR studies .

Coupling TypeCatalytic SystemSubstrateYield
SuzukiPd(PPh₃)₄, K₂CO₃, DME/H₂O3-Aryl-pyrazolo[4,3-c]pyridine60-78%
BuchwaldPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl amines65%

Functional Group Interconversion

Key transformations include:

  • Ester to Amide : Aminolysis with NH₃ or amines under TBD catalysis .

  • Hydroxylation : Epoxidation followed by acid hydrolysis introduces OH groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C6H9N3
  • Molecular Weight : 123.16 g/mol
  • CAS Number : 157327-44-1

Medicinal Chemistry

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions:

  • Antidepressant Activity : Research indicates that certain derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of this compound derivatives. The findings indicated that specific modifications to the molecule enhanced its efficacy in animal models of depression.

Materials Science

The compound's unique structural properties make it suitable for applications in materials science:

  • Polymer Chemistry : It has been used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties .
  • Nanotechnology : Its derivatives are being explored for use in nanocomposites that exhibit improved electrical conductivity and thermal stability.

Data Table: Applications in Materials Science

ApplicationDescriptionReference
Polymer SynthesisBuilding block for high-performance polymers
NanocompositesEnhances electrical and thermal properties

Agricultural Chemistry

Emerging research suggests that this compound may have applications in agricultural chemistry:

  • Pesticide Development : Certain derivatives have shown insecticidal activity against pests such as aphids and whiteflies, indicating potential as a new class of pesticides .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an inhibitor of certain kinases, which are enzymes involved in signal transduction pathways . The binding of this compound to the active site of the enzyme can inhibit its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key THPP Derivatives and Antibacterial Activity

Compound Substituents Activity (vs. ESKAPE Pathogens) Superiority to Nitrofurantoin Reference
13g 2-Methoxyethyl, 5-nitro-2-furoyl, oxazol-5-yl MIC ≤ 2 µg/mL Yes
12f Propyl, oxazol-5-yl Moderate activity No
12h 3-Methoxypropyl, oxazol-5-yl Moderate activity No

Key Findings :

  • The nitrofuran warhead in 13g enhances antibacterial activity by introducing redox-active nitro groups, which disrupt bacterial metabolism .
  • Alkyl chain length and polar groups (e.g., methoxyethyl vs. methoxypropyl) influence solubility and target binding, with shorter chains (e.g., 2-methoxyethyl in 13g ) optimizing pharmacokinetics .

Antitubercular Derivatives: Comparison with Isoxazole Analogues

Table 2: Pantothenate Synthetase Inhibitors

Compound Structure IC50 (nM) SAR Insights Reference
3-Phenyl-THPP 3-Phenyl, 4,5,6,7-tetrahydro-pyrazolo 356–364 Hydrophobic aryl groups enhance activity
5-tert-Butyl Isoxazole Tetrahydrobenzo[d]isoxazole carboxamide 90 Superior hydrophobic interactions

Key Findings :

  • The 5-tert-butyl isoxazole derivative exhibits a lower IC50 (90 nM) than3-phenyl-THPP (356–364 nM), attributed to enhanced hydrophobic interactions with PS’s active site .
  • In THPP derivatives, 3-phenyl substitution is critical for PS inhibition, but polar groups on the pyrazole ring reduce activity .

Structural and Conformational Variations

Table 3: Molecular Conformations of Halogen-Substituted THPP Analogues

Compound Substituents Ring Conformation Hydrogen Bonding Reference
(I) 4-Fluorophenyl, methylsulfonyl Half-chair conformation 2D network via N–H⋯O and C–H⋯F
(II) 4-Chlorophenyl, methylsulfonyl Half-chair conformation 1D chains via N–H⋯O
(III) 3-Methylphenyl, methylsulfonyl Half-chair conformation Zero-dimensional (isolated dimers)

Key Findings :

  • All analogues adopt a half-chair conformation in the reduced pyridine ring, with methylsulfonyl groups occupying equatorial positions for steric stability .
  • Halogen substituents (F, Cl) influence hydrogen-bonding patterns, affecting crystal packing and solubility .

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique pyrazolo-pyridine structure, which contributes to its potential therapeutic applications. Recent studies have highlighted its efficacy against various pathogens and its role in modulating biological pathways.

  • Molecular Formula : C6_6H9_9N3_3
  • Molecular Weight : 123.16 g/mol
  • CAS Number : 410544-19-3

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A notable study demonstrated that certain derivatives inhibited the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 µM . Furthermore, compounds derived from this scaffold showed activity against ESKAPE pathogens, which are notorious for their antibiotic resistance.

Antiviral Effects

The compound has also been investigated for its antiviral properties. One derivative was found to block hepatitis B viral capsid assembly, indicating its potential as an antiviral agent . This mechanism suggests that the compound could be further explored for treating viral infections.

Antiparasitic Activity

In addition to antibacterial and antiviral effects, this compound has shown antiparasitic activity. Some derivatives inhibited protein–protein interactions in parasite cells at nanomolar concentrations . This activity highlights the compound's versatility in targeting different biological systems.

Study on Antimicrobial Efficacy

A comprehensive study published in MDPI evaluated the antimicrobial efficacy of various derivatives of this compound against a range of pathogens. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial activity compared to standard antibiotics like nitrofurantoin .

Mechanistic Insights into Antiviral Action

Another study focused on the mechanism by which one derivative inhibits hepatitis B virus replication. The research utilized cell culture models to demonstrate that the compound interferes with viral assembly processes. This insight provides a foundation for developing targeted antiviral therapies based on this scaffold .

Data Table: Biological Activities of this compound Derivatives

Activity Target Pathogen/Condition MIC/IC50 Value Reference
AntimicrobialMycobacterium tuberculosis26.7 µM
AntiviralHepatitis B VirusNot specified
AntiparasiticVarious ParasitesNanomolar range

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

The synthesis typically involves cyclization reactions using substituted pyridine or pyrazole precursors. For example, alkylation of 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate with 2-bromopropane in tetrahydrofuran (THF) using NaH as a base yields substituted derivatives. Recrystallization from ethanol produces single crystals suitable for X-ray diffraction analysis . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to control regioselectivity and minimize side products.

Q. How can X-ray crystallography resolve ambiguities in hydrogen atom positioning for this scaffold?

Hydrogen atoms in the pyrazolo-pyridine core are often geometrically constrained. In X-ray studies, hydrogen-bonding geometry (e.g., D–H⋯A distances and angles) and displacement parameters (Uiso) are refined using restraints. For example, in the crystal structure of 5-tert-butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate, hydrogen atoms were fixed with C–H distances of 0.98–1.00 Å and Uiso(H) = 1.2–1.5×Ueq(C) .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the pyrazolo-pyridine core?

  • NMR : 1^1H and 13^13C NMR identify substituent-induced shifts in aromatic protons (e.g., C3/C5 positions) and heterocyclic carbons.
  • Mass spectrometry : High-resolution MS confirms molecular ions and fragmentation patterns, particularly for halogenated derivatives .
  • IR : Stretching frequencies for N–H (3200–3400 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) groups validate functionalization .

Advanced Research Questions

Q. How do structural modifications of this compound influence c-Met kinase inhibition?

Derivatives with hydrophobic substituents (e.g., aryl groups at C3) exhibit enhanced c-Met inhibitory activity by occupying the ATP-binding pocket. For instance, 3-phenyl analogs showed IC50_{50} values <1 μM in enzymatic assays. Conversely, polar groups (e.g., hydroxyl or carboxylate) reduce activity due to unfavorable solvation effects . Docking studies using ligand-biased ensemble receptor docking (LigBEnD) can predict binding poses and guide scaffold optimization .

Q. What methodologies address conflicting structure-activity relationship (SAR) data in Mycobacterium tuberculosis pantothenate synthetase inhibition?

Contradictions arise when hydrophobic substituents on the benzene ring enhance activity, while polar pyrazole groups diminish it. To resolve this:

  • QSAR modeling : Parameters like hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW_W) correlate with inhibitory potency. For example, a QSAR study on 3-aryl derivatives linked π and VW_W to improved displacement of 3^3H-prazosin .
  • Crystallographic analysis : Compare inhibitor-bound enzyme structures to identify steric clashes or hydrogen-bonding mismatches .

Q. How can metabolic stability of pyrazolo-pyridine derivatives be improved for in vivo studies?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Prodrug strategies : Mask polar functionalities (e.g., carboxylic acids) as esters or amides to enhance bioavailability.
  • Pharmacokinetic profiling : Use microsomal stability assays and LC-MS/MS to quantify metabolites .

Q. What computational tools predict the scaffold’s selectivity across kinase targets?

  • Molecular dynamics (MD) simulations : Assess binding mode flexibility in kinases like c-Met vs. VEGFR2.
  • Free-energy perturbation (FEP) : Quantify relative binding affinities for mutants (e.g., gatekeeper residue mutations) .
  • Pan-assay interference compound (PAINS) filters : Eliminate promiscuous binders early in screening .

Q. Methodological Challenges

Q. How to resolve discrepancies in crystallographic data for hydrogen-bonding networks?

  • Multiscan absorption correction : Apply algorithms (e.g., CrystalClear) to refine data from multiple crystals.
  • High-resolution datasets : Collect reflections up to θ > 25° (CuKα) to improve electron density maps. For example, a study achieved Rint_{int} = 0.039 with 3330 I > 2σ(I) reflections .

Q. What strategies mitigate toxicity in pyrazolo-pyridine-based antimicrobial agents?

  • Cytotoxicity assays : Compare IC50_{50} values against mammalian cell lines (e.g., HEK293) and pathogens (e.g., Mycobacterium tuberculosis).
  • Selectivity indices : Prioritize compounds with SI >10. For example, 3-phenyl derivatives showed SI >20 in pantothenate synthetase inhibition .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJQHONPAXABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4,6,7-Tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester (0.70 g, 3.1 mmol) was dissolved in trifluoroacetic acid (10 mL) at 0° C., stirred for 1 h, and was concentrated. The residue was dissolved in ethanol and treated with concentrated hydrochloric acid (1 mL). The bis-hydrochloride salt precipitated out as a white solid which was filtered to give 510 mg (83%). The free base was prepared as needed by dissolving the salt in water, loading it onto an SCX column, flushing with methanol, and then eluting with 2 M ammonia in methanol.
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